BenchChemオンラインストアへようこそ!

Poloppin-II

Mitotic arrest PLK1 PBD Cellular EC50

Poloppin-II (CAS 2248068-54-2) is a second-generation, orally bioavailable (>90%) PLK1 Polo-box domain (PBD) inhibitor that targets the protein-protein interaction interface—not the ATP-binding site—eliminating off-target catalytic kinase inhibition. It exhibits a 61 nM cellular EC50 for mitotic arrest, preferentially kills oncogenic KRAS-mutant cells, and fails to generate resistant colonies under selection pressure that readily produces resistance to ATP-competitive agents like BI2536. With sustained plasma exposure (>100 nM for >24 hr at 10 mg/kg) enabling chronic oral dosing, it is the definitive chemical probe for dissecting PLK1 PBD-specific biology and synthetic lethal interactions in KRAS-driven cancers without confounding kinase inhibition.

Molecular Formula C28H25ClF3N3O
Molecular Weight 511.97
Cat. No. B1193436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoloppin-II
SynonymsPoloppin-II;  PoloppinII;  Poloppin II
Molecular FormulaC28H25ClF3N3O
Molecular Weight511.97
Structural Identifiers
SMILESO=C(NCCN(C)C)C1=CC=C(C2=CC=C(C3=CC=C(Cl)C=C3)N2C4=CC=CC=C4C(F)(F)F)C=C1
InChIInChI=1S/C28H25ClF3N3O/c1-34(2)18-17-33-27(36)21-9-7-19(8-10-21)24-15-16-25(20-11-13-22(29)14-12-20)35(24)26-6-4-3-5-23(26)28(30,31)32/h3-16H,17-18H2,1-2H3,(H,33,36)
InChIKeyBBRZVOJNDJLHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Poloppin-II: An Orally Bioavailable PLK1 PBD Inhibitor for KRAS-Mutant Cancer Research


Poloppin-II (CAS: 2248068-54-2) is a second-generation, small-molecule inhibitor of Polo-like kinase 1 (PLK1) that targets the Polo-box domain (PBD) protein-protein interaction (PPI) interface rather than the ATP-binding catalytic site [1]. It was developed as an optimized analog of the first-generation inhibitor Poloppin and exhibits oral bioavailability exceeding 90% in preclinical models [1]. Poloppin-II induces mitotic arrest and preferentially kills cells expressing oncogenic mutant KRAS, making it a valuable chemical probe for studying synthetic lethal interactions and resistance mechanisms in KRAS-driven cancers [1].

Why Poloppin-II Cannot Be Substituted with ATP-Competitive PLK1 Inhibitors or First-Generation PBD Ligands


Generic substitution fails because Poloppin-II differs fundamentally from ATP-competitive PLK1 inhibitors (e.g., Volasertib, BI2536) in both binding site (PBD vs. catalytic kinase domain) and resistance profile, and it shows markedly superior cellular potency and oral bioavailability compared to its first-generation analog Poloppin [1]. Structurally related analogs such as PB114 exhibit no mitotic arrest activity and reduced target engagement, underscoring that minor structural modifications abolish functional efficacy [1]. These differences translate into distinct experimental outcomes in resistance selection assays, phosphoproteomic signatures, and in vivo tumor growth inhibition, precluding simple interchangeability [1].

Poloppin-II: Quantitative Differentiation Data vs. Poloppin, Volasertib, BI2536, and PB114


Cellular Mitotic Arrest Potency: Poloppin-II vs. Poloppin and PB114

Poloppin-II exhibits a 239-fold improvement in cellular potency for inducing mitotic arrest compared to the first-generation compound Poloppin, while the structurally related analog PB114 is completely inactive [1].

Mitotic arrest PLK1 PBD Cellular EC50

Kinase Selectivity Profile: PBD Binding vs. ATP-Competitive Inhibitors

Poloppin-II shows no detectable binding to the kinase catalytic domains of PLK1–4 or 51 other kinases at 5 μM, distinguishing it from ATP-competitive inhibitors like Volasertib, which potently inhibits PLK1 kinase activity (IC50 = 0.87 nM) but exhibits cross-reactivity with PLK2 and PLK3 [1][2].

Kinase selectivity PLK1 PBD Volasertib

In Vivo Pharmacokinetics: Oral Bioavailability and Plasma Exposure

Poloppin-II demonstrates >90% oral bioavailability and maintains plasma concentrations >100 nM for >24 hours following a single 10 mg/kg oral dose, enabling robust in vivo efficacy without formulation optimization [1].

Pharmacokinetics Oral bioavailability In vivo

Acquired Resistance Profile: Poloppin-II vs. ATP-Competitive PLK1 Inhibitor BI2536

In HCT116 KRAS G13D colorectal carcinoma cells, resistance to the ATP-competitive PLK1 inhibitor BI2536 emerges readily with selection at 5× GI50, whereas no Poloppin-resistant colonies are detectable under identical selection pressure [1]. Furthermore, BI2536-resistant cells harboring the PLK1 R136G mutation retain full sensitivity to Poloppin [1].

Drug resistance PLK1 BI2536

Synergistic Combination Activity: Poloppin-II with Crizotinib

Poloppin-II acts synergistically with the FDA-approved c-MET inhibitor Crizotinib at doses below their respective GI50 values in KRAS G12D-mutant Panc-1 pancreatic cancer cells, as demonstrated by BLISS independence analysis [1].

Combination therapy c-MET KRAS mutant

Phosphoproteomic Signature: Distinct Mechanism from ATP-Competitive Inhibitors

Mass spectrometry-based phosphoproteomics reveals that Poloppin-II induces a distinct pattern of phosphopeptide abundance changes compared to the ATP-competitive PLK1 inhibitor Volasertib, with only 1.05% of ≥2-fold decreased phosphopeptides containing the PLK1 consensus motif, suggesting PBD inhibition affects a different subset of PLK1 substrates [1].

Phosphoproteomics Mechanism of action Volasertib

Poloppin-II: High-Impact Research Applications in KRAS-Mutant Oncology and PLK1 PBD Biology


In Vivo Efficacy Studies in KRAS-Mutant Xenograft Models via Oral Dosing

Poloppin-II's >90% oral bioavailability and sustained plasma exposure (>100 nM for >24 hr at 10 mg/kg) enable chronic oral dosing in KRAS-mutant colorectal cancer (HCT116) xenograft models, where it significantly reduces tumor growth with no observed adverse health effects or weight loss [1]. This eliminates the need for parenteral administration and allows for long-term combination studies.

Investigating PLK1 PBD-Dependent Signaling Without Catalytic Domain Confounding

Because Poloppin-II shows no detectable binding to PLK1–4 catalytic domains or 51 other kinases at 5 μM in DiscoverX KinomeScreen assays, researchers can use it to dissect PLK1 PBD-specific biology without the confounding off-target catalytic inhibition inherent to ATP-competitive agents like Volasertib [1]. Phosphoproteomic analysis confirms a distinct substrate signature from ATP-competitive inhibition [1].

Acquired Resistance Mechanism Studies Comparing PBD vs. ATP-Site Inhibition

Poloppin-II fails to generate resistant colonies under selection pressure (5× GI50) that readily selects for BI2536-resistant clones harboring the PLK1 R136G mutation, and BI2536-resistant cells retain full sensitivity to Poloppin-II [1]. This makes Poloppin-II an ideal tool for studying resistance mechanisms and cross-sensitivity patterns in PLK1-targeted therapy.

Synergistic Combination Screens with c-MET Inhibitors in KRAS-Mutant Cells

Poloppin-II acts synergistically with Crizotinib at sub-GI50 doses in KRAS G12D-mutant Panc-1 cells [1]. Its 61 nM cellular EC50 for mitotic arrest enables combination studies at low nanomolar concentrations, facilitating high-throughput synergy screening with clinically relevant c-MET inhibitors in KRAS-driven cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Poloppin-II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.